molecular formula C18H16N4OS B2706695 1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 942034-21-1

1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2706695
CAS No.: 942034-21-1
M. Wt: 336.41
InChI Key: UVWKSSQURDCOJD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline family, characterized by a 4,5-dihydropyrazole core fused with quinoxaline and thiophene moieties. Its structure combines electron-rich heterocycles (quinoxaline and thiophene) with a propanone side chain, making it relevant for applications in corrosion inhibition and medicinal chemistry. The quinoxaline group enhances π-π stacking interactions, while the thiophene substituent contributes to electron delocalization, influencing reactivity and adsorption properties .

Properties

IUPAC Name

1-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-2-18(23)22-16(11-15(21-22)17-4-3-9-24-17)12-5-6-13-14(10-12)20-8-7-19-13/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWKSSQURDCOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-diamines with 1,4-diketones to form the quinoxaline ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding quinoxaline derivatives with higher oxidation states.

  • Reduction: Reduction products may include various reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including those containing quinoxaline and thiophene moieties, exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of thiazol-4-one/thiophene-bearing pyrazole derivatives that showed potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound 7b , a derivative closely related to 1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against these pathogens .

Anticancer Properties

The structure of 1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one suggests potential anticancer activity due to its ability to inhibit specific signaling pathways involved in tumor growth. Studies focusing on quinoxaline derivatives have indicated that modifications in the molecular structure can enhance their effectiveness as anticancer agents by targeting the NFκB signaling pathway .

Anti-inflammatory Effects

Compounds similar to 1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one have also shown promising anti-inflammatory effects. Research indicates that certain pyrazole derivatives can stabilize red blood cell membranes and exhibit high percentages of membrane stabilization (up to 99.25%), suggesting their potential use in treating inflammatory conditions .

DNA Gyrase Inhibition

Recent findings indicate that some pyrazole-based compounds can inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication. This inhibition could lead to the development of new antibacterial agents with mechanisms distinct from traditional antibiotics .

Microwave-Assisted Synthesis

Microwave-assisted reactions have been employed to enhance the efficiency and yield of quinoxaline derivatives. This method allows for rapid heating and improved reaction conditions, leading to higher yields compared to conventional heating methods .

Catalytic Approaches

Various catalytic systems have been explored for synthesizing pyrazole derivatives. For instance, piperidine-catalyzed reactions in ethanol have been shown to produce high yields of target compounds through condensation reactions involving substituted hydrazines and carbonyl compounds .

Photophysical Properties

The incorporation of thiophene and quinoxaline units in materials science has led to the development of luminescent complexes suitable for optoelectronic applications. Compounds similar to 1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one have been investigated for their photophysical properties in Ir(III) complexes, showing promising luminescence under ambient conditions .

Potential Use in Organic Electronics

The electronic properties imparted by quinoxaline and thiophene moieties make these compounds suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films while maintaining desirable electronic characteristics is crucial for device performance.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Crystallinity : X-ray studies () reveal dihedral angles between pyrazole and aromatic rings (4.64°–10.53°). The thiophene’s planar structure in the target compound likely reduces steric hindrance, promoting tighter molecular packing compared to bulkier substituents like 4-bromophenyl .
  • Solubility and Polarity : Derivatives with hydrazinyloxy side chains () exhibit TLC Rf values (0.38–0.45), indicating moderate polarity. The target compound’s thiophene may lower polarity relative to chlorophenyl or bromophenyl analogs, enhancing organic solvent solubility .

Computational Insights

Density functional theory (DFT) studies () highlight the role of electron density distribution in reactivity. The thiophene moiety in the target compound likely increases HOMO density, improving metal surface adsorption in corrosion inhibition.

Biological Activity

The compound 1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (hereafter referred to as Compound A ) belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on recent research findings.

Chemical Structure

Compound A features a complex structure that includes a quinoxaline moiety, a thiophene ring, and a pyrazole core. The structural formula can be represented as follows:

C15H14N4S\text{C}_{15}\text{H}_{14}\text{N}_4\text{S}

The biological activity of Compound A is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Inhibition of Kinases : Compound A has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it has demonstrated inhibitory effects on ALK5 (activin receptor-like kinase 5), with an IC50 value reported at 0.013 µM, indicating potent activity against this target .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating the NF-kB signaling pathway. Inhibitory assays revealed that it can reduce TNFα-induced NF-kB activity by approximately 15–45% .

Biological Assays and Efficacy

Various studies have evaluated the biological efficacy of Compound A through different assays:

Table 1: Summary of Biological Assays

Assay Type Target IC50 Value Notes
Kinase InhibitionALK50.013 µMHigh selectivity against p38α MAP kinase
NF-kB ActivityIKKβ~15–45%Comparable to standard inhibitors
Antioxidant ActivityVarious Cellular ModelsNot specifiedExhibits significant antioxidant properties

Case Studies

Several case studies highlight the potential therapeutic applications of Compound A:

  • Cancer Therapy : In a study examining the effects of various quinoxaline derivatives, Compound A was noted for its ability to inhibit cancer cell proliferation in vitro. The compound's mechanism involves targeting specific kinases that regulate cell growth and survival pathways.
  • Neurological Disorders : Research indicates that quinoxaline derivatives, including Compound A, may possess neuroprotective properties. They have been evaluated for their ability to mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.
  • Inflammatory Diseases : The anti-inflammatory properties of Compound A make it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

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